molecular formula C18H19N3O5 B2826406 N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide CAS No. 941895-72-3

N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Cat. No. B2826406
CAS RN: 941895-72-3
M. Wt: 357.366
InChI Key: LMTRGSAAUQGOJQ-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds characterized by the presence of an oxalamide group (-CONHC(O)-). This particular compound seems to have two aromatic rings attached to the nitrogen atoms of the oxalamide group. One ring is a 2-methoxyphenethyl and the other is a 2-methyl-4-nitrophenyl .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group and the two aromatic rings. The electron-withdrawing nitro group on one of the rings could potentially have interesting effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro group and the methoxy group in this compound could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations Research led by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method, involving the Meinwald rearrangement and a new rearrangement sequence, highlights a significant advancement in the synthesis of anthranilic acid derivatives and oxalamides, indicating a potential route for synthesizing compounds like N1-(2-methoxyphenethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Mamedov et al., 2016).

Photoassisted Fenton Reaction for Water Treatment A study on the complete oxidation of pesticides in water using a photoassisted Fenton reaction (Fe3+/H2O2/u.v.) by Pignatello and Sun (1995) demonstrates the potential for applying advanced oxidation processes in environmental remediation. Although not directly related, the oxidative degradation mechanisms investigated could be relevant for compounds with nitrophenyl groups, suggesting environmental applications for related compounds (Pignatello & Sun, 1995).

Polymer Research and Light-Switchable Materials Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon irradiation at 365 nm. This study showcases the utility of nitrophenyl methoxy groups in developing materials with switchable properties, relevant to the chemical functionalities present in this compound, hinting at its potential applications in smart materials and bioengineering (Sobolčiak et al., 2013).

Nonlinear Optical Materials Research on the synthesis and characterization of hydrazones with potential for nonlinear optical applications by Naseema et al. (2010) highlights the interest in compounds with nitrophenyl groups for developing optical devices. Such studies suggest that compounds like this compound could be explored for their nonlinear optical properties (Naseema et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and behavior .

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-12-11-14(21(24)25)7-8-15(12)20-18(23)17(22)19-10-9-13-5-3-4-6-16(13)26-2/h3-8,11H,9-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTRGSAAUQGOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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